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Compound of Interest

1,3-Dimethyl-1,4-
Compound Name:
dihydroquinoxaline

Cat. No.: B11921466

A Spectroscopic Comparison of Substituted Dihydroquinoxalines: A Guide for Researchers

This guide provides a comparative analysis of the spectroscopic properties of substituted
dihydroquinoxalines, aimed at researchers, scientists, and drug development professionals.
Dihydroquinoxaline derivatives are a class of heterocyclic compounds with a wide range of
biological activities, making their structural elucidation and characterization crucial for further
development. This document summarizes key spectroscopic data from UV-Visible, Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering a valuable
resource for identifying and comparing these important molecules.

Data Presentation

The following tables summarize the spectroscopic data for a selection of substituted
dihydroquinoxaline derivatives.

Table 1: UV-Visible Absorption Data of Substituted Dihydroquinoxalines in DMSO
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Compound Substituents Amax (nm) Reference
10-ethyl-7-o0x0-7,10-

1 dihydropyrido[2,3- 294, 342, 380 [1]
flquinoxaline
8-
ethoxycarbonyl)-10-
( y ¥ 294 (decreased

2 ethyl-7-oxo-7,10- ) ) [1]

) ) intensity), 361, 376

dihydropyrido[2,3-
flquinoxaline
8-carboxy-10-ethyl-7-
ox0-7,10- 294 (decreased

3 [1]

dihydropyrido[2,3-

flquinoxaline

intensity), 331, 353

Table 2: tH NMR Chemical Shift Data (8, ppm) of Substituted Dihydroquinoxalines in CDCls

Substituent ] ]
Compound () H-1 (NH) H-Ar H-aliphatic Reference
S
6-Methyl-3,4- 6.66 (d,
_ 3.96 (d,
dihydro-1H- J=8.0), 6.55
4 . _ 9.20 (brs) J=1.2, 2H), [2]
quinoxalin-2- (d, J=8.0),
2.23 (s, 3H)
one 6.49 (s)
6.99 (dt,
4-Methyl-3,4-
_ J=8.1, 2.0),
dihydro-1H- 3.78 (s, 2H),
5 ) ) 9.41 (brs) 6.83-6.70 (m, [2]
guinoxalin-2- 2.85 (s, 3H)
2H), 6.67 (d,
one
J=8.1)
3.50 (t,
(S)-3-Methyl- J=6.1), 3.30
6.61-6.55 (m,
1,2,3,4- (dd, J=10.8,
6 ~ 3.57 (brs) 2H), 6.53- [2]
tetrahydroqui 2.2), 3.03 (t,
_ 6.45 (m, 2H)
noxaline J=9.4), 1.18
(d, J=6.1, 3H)
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Table 3: 13C NMR Chemical Shift Data (&, ppm) of Substituted Dihydroquinoxalines in CDCls

Substituent ] ]
Compound (s) =0 C-Ar C-aliphatic Reference
s
6-Methyl-3,4-
, 133.7, 133.5,
dihydro-1H-
4 _ , 167.2 123.1,120.1, 47.1,20.9 [2]
quinoxalin-2-
115.6,114.6
one
4-Methyl-3,4-
] 136.1, 126.3,
dihydro-1H-
5 , _ 167.6 124.2,119.1, 54.7,37.3 [2]
guinoxalin-2-
1154, 1115
one
S)-3-Methyl-
®) Y 133.5, 133.1,
1,2,3,4- 48.2, 45.6,
6 _ 118.6 (2C), [2]
tetrahydroqui 19.8
_ 114.4 (2C)
noxaline
Table 4: Mass Spectrometry Data of a Dihydroquinoxaline Derivative
lonization Key Fragment
Compound [M+H]* (m/z) Reference
Mode lons (m/z)
4 HRMS (FAB) Not specified [2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Substituted Dihydroquinoxalines

A general procedure for the synthesis of dihydroquinoxalin-2-ones involves the reaction of a

substituted 2-bromoaniline with an amino acid (e.g., glycine or sarcosine) in the presence of a

copper catalyst and a base in a suitable solvent like DMSO.[2] For example, to synthesize 6-

methyl-3,4-dihydro-1H-quinoxalin-2-one, 2-bromo-4-methylaniline is reacted with glycine,
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copper(l) chloride, potassium phosphate, and dimethylethylenediamine in dry DMSO.[2] The
product can then be purified by recrystallization.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a UV-vis-NIR spectrophotometer using a 1-cm square quartz
cell.[1] The sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a
mixture of DMSO and water, to a concentration of approximately 10~> mol/L.[1][3] The
absorption spectrum is then recorded over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz
or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCIs).[2]
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using techniques such as Fast Atom
Bombardment (FAB). The sample is mixed with a suitable matrix and bombarded with a high-
energy beam of atoms to generate ions. The mass-to-charge ratio (m/z) of the molecular ion
and any fragment ions are then determined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway influenced by quinoxaline derivatives
and a general experimental workflow for their characterization.
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Caption: Experimental workflow for dihydroquinoxaline analysis.
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Caption: Inhibition of the ERK1/2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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